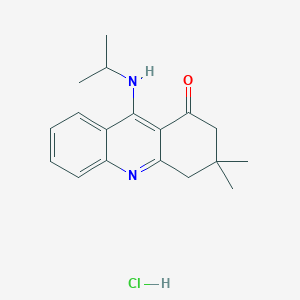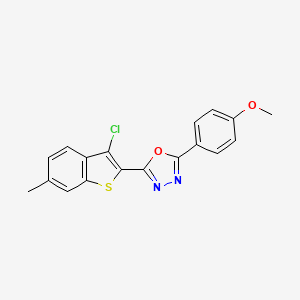![molecular formula C22H24N2O2S B6045129 N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B6045129.png)
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CT-3, is a synthetic cannabinoid that has been studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various conditions.
Mecanismo De Acción
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is believed to exert its effects through the activation of cannabinoid receptors in the body. Specifically, it has been shown to bind to the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. It has also been shown to decrease the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation. In addition, N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to decrease the release of substance P, a neuropeptide involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in lab experiments is its specificity for the CB2 receptor, which allows for the investigation of the role of this receptor in various biological processes. However, one limitation is that N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids in the body.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is its potential use in the treatment of inflammatory conditions, such as arthritis. Another potential area of research is its use in the treatment of neuropathic pain. Additionally, further studies could investigate the effects of N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide on other biological processes, such as immune function and cell proliferation.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide involves the reaction of 3-(2-thienylcarbonyl)-1H-indole with cycloheptylamine and acetic anhydride. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory properties in models of inflammation.
Propiedades
IUPAC Name |
N-cycloheptyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-16-8-3-1-2-4-9-16)15-24-14-18(17-10-5-6-11-19(17)24)22(26)20-12-7-13-27-20/h5-7,10-14,16H,1-4,8-9,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHHVWHCQXMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6045083.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6045089.png)
![3-{[(2-chloro-6-fluorobenzyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6045095.png)
![methyl 4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6045101.png)
![N-{2-chloro-5-methoxy-4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B6045108.png)
![(2R*,6S*)-4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2,6-dimethylmorpholine](/img/structure/B6045113.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B6045128.png)

![2-[(benzylideneamino)oxy]-N'-[2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6045151.png)
![3-methyl-8-[(1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6045166.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6045168.png)